Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside
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Overview
Description
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is a complex organic compound often used in synthetic chemistry. It is a derivative of galactopyranoside, modified with acetyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using acetyl groups through acetylation reactions.
Silylation: The 6-OH group is selectively protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl and silyl protecting groups under acidic or basic conditions.
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Substitution: Nucleophilic substitution reactions at the anomeric carbon.
Common Reagents and Conditions
Hydrolysis: Acetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.
Oxidation: PCC in dichloromethane.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Hydrolysis: Free galactopyranoside.
Oxidation: Galactopyranoside with carbonyl groups.
Substitution: Substituted galactopyranoside derivatives.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions.
Medicine: As a precursor in the synthesis of glycosylated drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The acetyl and silyl groups protect the hydroxyl groups during synthetic transformations, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl groups can participate in further chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-O-nitro-α-D-galactopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is unique due to its specific combination of protecting groups, which provide stability and reactivity tailored for specific synthetic applications. The tert-butyldimethylsilyl group offers steric protection, while the acetyl groups provide a balance between stability and reactivity.
Properties
Molecular Formula |
C19H34O9Si |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C19H34O9Si/c1-11(20)25-15-14(10-24-29(8,9)19(4,5)6)28-18(23-7)17(27-13(3)22)16(15)26-12(2)21/h14-18H,10H2,1-9H3/t14-,15+,16+,17-,18+/m1/s1 |
InChI Key |
DZCGETIINZOISC-ICUGJSFKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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